テオフィリンナトリウムグリシネート

概要

説明

Theophylline sodium glycinate is a compound that combines theophylline, a methylxanthine derivative, with glycine, an amino acid. This compound is known for its diuretic, smooth muscle relaxant, bronchial dilation, cardiac, and central nervous system stimulant activities . It is primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

科学的研究の応用

Theophylline sodium glycinate has several scientific research applications:

作用機序

Theophylline sodium glycinate exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which relaxes smooth muscle and dilates bronchial airways.

Adenosine Receptor Blocking: It blocks adenosine receptors, preventing bronchoconstriction and promoting bronchodilation.

Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Theophylline sodium glycinate plays a significant role in various biochemical reactions. Theophylline, the active component, acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These interactions lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells, which in turn promote bronchodilation and reduce inflammation . Theophylline sodium glycinate interacts with enzymes such as phosphodiesterase, proteins like adenosine receptors, and other biomolecules involved in inflammatory pathways .

Cellular Effects

Theophylline sodium glycinate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Theophylline sodium glycinate increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA), which then phosphorylates target proteins involved in smooth muscle relaxation and anti-inflammatory responses . Additionally, it inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and leukotrienes, thereby reducing inflammation and enhancing bronchodilation .

Molecular Mechanism

The molecular mechanism of action of theophylline sodium glycinate involves several key interactions. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzymes responsible for breaking down cAMP in smooth muscle cells . This inhibition results in increased cAMP levels, leading to bronchodilation . Theophylline also binds to the adenosine A2B receptor, blocking adenosine-mediated bronchoconstriction . Furthermore, theophylline sodium glycinate activates histone deacetylase, which modulates gene expression by altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of theophylline sodium glycinate change over time. The compound exhibits stability and maintains its bronchodilator and anti-inflammatory properties over extended periods . Theophylline sodium glycinate may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that theophylline sodium glycinate can sustain its therapeutic effects on cellular function in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of theophylline sodium glycinate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bronchoconstriction and inflammation without causing significant adverse effects . At higher doses, theophylline sodium glycinate may induce toxic effects such as gastrointestinal disturbances, cardiac arrhythmias, and central nervous system stimulation . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of theophylline sodium glycinate .

Metabolic Pathways

Theophylline sodium glycinate is involved in several metabolic pathways. Theophylline is extensively metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2 . It undergoes N-demethylation and hydroxylation to form metabolites such as 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine . These metabolites are then excreted in the urine. The interaction of theophylline sodium glycinate with metabolic enzymes can affect metabolic flux and alter metabolite levels .

Transport and Distribution

Theophylline sodium glycinate is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, including the lungs, where it exerts its therapeutic effects . Theophylline sodium glycinate interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of the compound in specific tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity .

Subcellular Localization

The subcellular localization of theophylline sodium glycinate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Theophylline sodium glycinate may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .

準備方法

Theophylline sodium glycinate is prepared by combining theophylline with glycine in approximately equimolecular proportions. The mixture is buffered with an additional mole of glycine . The preparation involves dissolving theophylline in sodium hydroxide and then adding glycine until the solution clears . The resulting compound is dried at 105°C for 4 hours to obtain the final product .

化学反応の分析

Theophylline sodium glycinate undergoes various chemical reactions, including:

Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.

Reduction: The reduction of theophylline is less common but can occur under specific conditions.

Substitution: Theophylline can undergo substitution reactions, particularly with halogens and other nucleophiles.

Common reagents used in these reactions include cytochrome P450 enzymes, which mediate the oxidation of theophylline . The major products formed from these reactions include 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine .

類似化合物との比較

Theophylline sodium glycinate is similar to other methylxanthine derivatives such as:

Theobromine: Similar to theophylline, theobromine also relaxes smooth muscle and dilates bronchial airways, but it is less potent.

The uniqueness of theophylline sodium glycinate lies in its combination with glycine, which enhances its solubility and reduces gastric irritation compared to other theophylline derivatives .

特性

IUPAC Name |

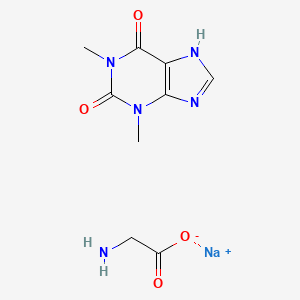

sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905845 | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

8000-10-0, 10092-68-9 | |

| Record name | Theophylline sodium glycinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, sodium salt, compd. with theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE SODIUM GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1264725.png)

![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264727.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264735.png)